2-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2,5-dimethoxybenzyl chloride from 2,5-dimethoxybenzyl alcohol through a chlorination reaction using thionyl chloride.
Nucleophilic Substitution: The benzyl chloride intermediate then undergoes a nucleophilic substitution reaction with tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The tetrahydroisoquinoline ring can be reduced to form dihydroisoquinoline derivatives.
Substitution: The benzyl position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the tetrahydroisoquinoline ring can produce dihydroisoquinoline derivatives.
Scientific Research Applications
2-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylamine: Similar in structure but lacks the tetrahydroisoquinoline core.
2,5-Dimethoxyphenethylamine: Another related compound with a simpler structure.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various dimethoxy-substituted compounds.
Uniqueness
2-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core and the dimethoxybenzyl group
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-7-8-18(21-2)16(11-17)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMSFQBLYOTRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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